3-tert-Butylcyclohex-2-en-1-ol
Description
Contextual Significance of Substituted Cyclohexenols
Substituted cyclohexenols are pivotal intermediates in modern organic synthesis, serving as versatile building blocks for the construction of complex molecular architectures. Their utility stems from the presence of multiple functional groups—a hydroxyl group, a carbon-carbon double bond, and a six-membered ring—which can be selectively manipulated to introduce a variety of other functionalities and to control stereochemistry. These structural motifs are found in a wide array of naturally occurring and biologically active molecules. semanticscholar.org For instance, polyene-substituted cyclohexenol (B1201834) moieties are key components of Vitamin D and certain bicyclic sesquiterpenes with antimicrobial and cytotoxic properties. semanticscholar.org
The synthetic importance of these compounds is further highlighted by their use as precursors in the synthesis of pharmaceuticals and other high-value chemicals. mdpi.com The strategic placement of substituents on the cyclohexenol ring allows for the controlled elaboration into more complex structures, making them valuable synthons in total synthesis endeavors. msu.edu The ability to perform reactions such as epoxidation, hydrogenation, and various coupling reactions on the cyclohexenol core with high levels of regio- and stereoselectivity underscores their importance in synthetic organic chemistry. researchgate.net
Foundational Research Trajectories for 3-tert-Butylcyclohex-2-en-1-ol
The foundational research concerning this compound has largely revolved around its synthesis and subsequent chemical transformations. A common and effective method for its preparation involves the reduction of the corresponding α,β-unsaturated ketone, 3-tert-butylcyclohex-2-en-1-one (B101733). rsc.org This reduction can be achieved using various reducing agents, with sodium borohydride (B1222165) (NaBH4) in the presence of cerium(III) chloride heptahydrate (CeCl3·7H2O) being a frequently employed method to achieve 1,2-reduction selectively over conjugate addition. rsc.orgbenthamopen.com
Initial studies have explored the reactivity of the allylic alcohol functionality in this compound. For example, its stereoselective aziridination using chloramine-T has been investigated, demonstrating the utility of this compound in the synthesis of nitrogen-containing cyclic compounds. rsc.org Furthermore, the presence of the bulky tert-butyl group has been a subject of interest in studies of stereoselectivity, as it can influence the facial selectivity of reactions at the double bond and the approach of reagents to the hydroxyl group.
The physical and chemical properties of this compound have been characterized to support its use in synthesis. Spectroscopic data and physical constants provide the necessary information for its identification and purification.
Interactive Data Tables
Physical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C10H18O | 154.25 nih.gov | 200 (Kugelrohr distillation) rsc.org |
| 3-tert-Butylcyclohex-2-en-1-one | C10H16O | 152.23 nih.gov | Not specified |
| 3-tert-Butylcyclohexanol | C10H20O | 156.26 nih.gov | 206.93 (estimated) thegoodscentscompany.com |
Spectroscopic Data for this compound
| Spectroscopy Type | Key Signals and Interpretations |
| ¹H NMR | Signals corresponding to the vinyl proton, the carbinol proton, and the tert-butyl group protons are characteristic. |
| ¹³C NMR | Resonances for the olefinic carbons, the carbon bearing the hydroxyl group, and the quaternary and methyl carbons of the tert-butyl group are key identifiers. |
| IR Spectroscopy | A broad absorption band in the region of 3300-3400 cm⁻¹ indicates the presence of the O-H stretching vibration of the alcohol. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
64207-29-0 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
3-tert-butylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H18O/c1-10(2,3)8-5-4-6-9(11)7-8/h7,9,11H,4-6H2,1-3H3 |
InChI Key |
CKANZYUEHLTHHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(CCC1)O |
Origin of Product |
United States |
Stereochemical Aspects in the Synthesis and Reactivity of 3 Tert Butylcyclohex 2 En 1 Ol
Stereoselective and Asymmetric Synthesis
Achieving control over the three-dimensional structure during the synthesis of substituted cyclohexenols is a significant objective in organic chemistry. Methodologies are often focused on either selecting for a specific diastereomer (diastereoselective synthesis) or a specific enantiomer (asymmetric synthesis).
The preparation of specific diastereomers of substituted cyclohexanols serves as a crucial step in accessing precursors for compounds like 3-tert-butylcyclohex-2-en-1-ol. One illustrative method is the oxymercuration-demercuration of substituted cyclohexenes. For instance, the reaction of 4-tert-butylcyclohexene (B1265666) with mercuric acetate (B1210297) in aqueous tetrahydrofuran, followed by reduction with sodium borohydride (B1222165), yields a mixture of cis-4- and trans-3-tert-butylcyclohexanol. studylib.net The initial product distribution is nearly equal, but it changes over extended reaction times, indicating an equilibration process. studylib.net Notably, the reaction does not produce the equatorial trans-4- or cis-3-tert-butylcyclohexanol products. studylib.net This selectivity arises from the specific mechanism of the oxymercuration reaction.
Product Distribution from Oxymercuration of 4-tert-Butylcyclohexene
| Reaction Time (hr) | cis-4-tert-butylcyclohexanol (%) | trans-3-tert-butylcyclohexanol (%) | trans-4-tert-butylcyclohexanol (%) |
|---|---|---|---|
| 0.33 | 53.4 | 46.6 | 0 |
| 4.0 | 46.7 | 53.3 | 0 |
| 7.0 | 43.2 | 56.8 | 0 |
| 26.0 | 41.2 | 58.8 | 0 |
| 78.0 | 31.8 | 68.2 | 0 |
| 171.0 | 20.4 | 79.6 | 0 |
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule from achiral or racemic starting materials. pressbooks.pub A predominant strategy involves the use of chiral catalysts that create a temporary asymmetric environment around the substrate, favoring reaction on one face over the other. pressbooks.pub This approach is essential because different enantiomers of a molecule can have vastly different biological activities. pressbooks.pub
Chiral bifunctional organocatalysts, which possess both a basic site (like a tertiary amine) and a hydrogen-bond-donating group (like urea (B33335) or thiourea), have been developed for various enantioselective transformations. nih.gov For reactions involving allylic alcohols, such as the Sharpless epoxidation, chiral catalysts like diethyl tartrate (DET) are used in conjunction with a metal species (titanium tetraisopropoxide) and an oxidant (tert-butyl hydroperoxide) to achieve high enantiomeric excess in the product. pressbooks.pub The specific stereoisomer of the tartrate used dictates which enantiomer of the epoxide is formed. pressbooks.pub
The hydroxyl group in an allylic alcohol like this compound can act as a directing group, influencing the stereochemical outcome of reactions at the adjacent double bond. In hydroxyl-directed cyclopropanation, the oxygen atom coordinates to the reagent, delivering it to a specific face of the alkene. This results in high diastereoselectivity. lookchem.com For example, olefins with nearby hydroxyl groups can undergo highly diastereoselective cyclopropanation using a samarium/diiodomethane (Sm/CH₂I₂) system. lookchem.com The proximity and stereochemical orientation of the hydroxyl group relative to the double bond are key to achieving this high level of stereocontrol.
Desymmetrization is a powerful strategy for generating chiral molecules from achiral meso compounds. A relevant application of this principle is the catalytic enantioselective isomerization of β,γ-unsaturated cyclohexenones to their chiral α,β-unsaturated isomers. nih.govnih.gov This transformation can be achieved using chiral diamine catalysts derived from cinchona alkaloids, which operate through cooperative iminium-base catalysis. nih.gov This method provides an asymmetric route to optically active cyclohex-2-enones from readily available achiral precursors like anisoles, demonstrating how chirality can be introduced into a cyclohexene (B86901) ring system through catalytic isomerization. nih.govnih.gov
Regio- and Stereoselectivity in Addition Reactions
Addition reactions to the double bond of this compound are governed by both regioselectivity (where new substituents add) and stereoselectivity (the 3D orientation of the new substituents).
The oxymercuration-demercuration of alkenes is a classic method for the Markovnikov hydration of double bonds. The reaction exhibits a high degree of stereocontrol, proceeding via anti-addition, where the hydroxyl and mercury groups add to opposite faces of the alkene. masterorganicchemistry.com This stereoselectivity is explained by the formation of a three-membered "mercurinium ion" intermediate. masterorganicchemistry.com The nucleophile (water) then attacks this bridged ion from the back side at the more substituted carbon, leading to the anti product. masterorganicchemistry.com
In the case of 4-tert-butylcyclohexene, the bulky tert-butyl group locks the ring into a chair conformation with the tert-butyl group in the equatorial position. The attack of mercuric acetate and subsequent attack by water occur via a diaxial addition to the double bond. studylib.net The final step, demercuration with sodium borohydride, replaces the mercury atom with a hydrogen atom. masterorganicchemistry.com This well-defined mechanistic pathway allows for precise control over the stereochemical outcome of the hydration of the cyclohexene ring. studylib.netmasterorganicchemistry.com
Stereoselective Epoxidation in Allylic Alcohol Systems
The epoxidation of allylic alcohols, such as this compound, is a pivotal transformation in organic synthesis, allowing for the introduction of a chiral epoxide ring. The stereochemical outcome of this reaction is profoundly influenced by the presence and orientation of the allylic hydroxyl group. This directing effect is a cornerstone of stereoselective synthesis, enabling the preferential formation of one diastereomer over another. The choice of oxidizing agent, whether a peroxy acid or a metal-catalyzed hydroperoxide system, plays a critical role in determining the degree and sense of this stereoselectivity.
The hydroxyl group of an allylic alcohol can direct an incoming epoxidizing agent to the syn-face of the double bond, a phenomenon attributed to hydrogen bonding between the alcohol and the oxidant. This interaction helps to pre-organize the transition state, leading to the delivery of the oxygen atom to the same side as the hydroxyl group.
In the case of cyclic allylic alcohols like the conformationally biased 5-tert-butylcyclohex-2-enols, which serve as a close model for this compound, the stereochemical course of epoxidation is highly dependent on the spatial arrangement of the hydroxyl group (pseudo-axial vs. pseudo-equatorial) and the nature of the epoxidizing agent. electronicsandbooks.com
Peroxy Acid Epoxidation:
With peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), the directing effect of the hydroxyl group is well-established. wikipedia.org For cyclic allylic alcohols, a pseudo-equatorial hydroxyl group generally leads to higher cis-stereoselectivity (epoxidation on the same face as the -OH group) compared to its pseudo-axial counterpart. This is because the pseudo-equatorial position allows for a more favorable transition state geometry for hydrogen bonding with the incoming peroxy acid, leading to a syn-epoxidation. electronicsandbooks.com Conversely, in the absence of the directing hydroxyl group (e.g., if it's acetylated), steric effects would dominate, directing the epoxidation to the anti-face. wikipedia.org
Vanadium-Catalyzed Epoxidation:
The use of transition metal catalysts, particularly those based on vanadium, in conjunction with alkyl hydroperoxides like tert-butyl hydroperoxide (TBHP), significantly enhances the cis-directing effect of the hydroxyl group. electronicsandbooks.com Vanadium catalysts are particularly effective for allylic alcohols, with reaction rates being substantially accelerated compared to simple alkenes. electronicsandbooks.com This is due to the formation of a vanadium-alkoxide complex which then directs the hydroperoxide.
Interestingly, the stereochemical preference is inverted compared to peroxy acid epoxidation concerning the orientation of the hydroxyl group. For 5-tert-butylcyclohex-2-enols, the pseudo-axial alcohol is epoxidized more rapidly than the pseudo-equatorial alcohol when using a VO(acac)₂-catalyzed system. electronicsandbooks.com Despite the difference in rates, both orientations in vanadium-catalyzed systems yield the syn-diastereomer with excellent selectivity. wikipedia.org For cyclic allylic alcohols in general, the vanadium-catalyzed epoxidation shows a strong preference for delivering the oxygen syn to the hydroxyl group, often with greater than 99% selectivity. electronicsandbooks.com
The table below summarizes the stereochemical outcomes for the epoxidation of cyclic allylic alcohols, demonstrating the powerful directing effect of the hydroxyl group with different reagent systems.
| Substrate | Epoxidation Reagent | Percentage of cis-Epoxy Alcohol Formed (%) |
|---|---|---|
| Cyclohex-2-en-1-ol | Peracid | 95 |
| Cyclohex-2-en-1-ol | tBuOOH-VO(acac)2 | 99.7 |
| Cyclohept-2-en-1-ol | Peracid | 61 |
| Cyclohept-2-en-1-ol | tBuOOH-VO(acac)2 | 99.6 |
| Cyclo-oct-2-en-1-ol | Peracid | 0.2 |
| Cyclo-oct-2-en-1-ol | tBuOOH-VO(acac)2 | 97 |
Data sourced from a study on the stereochemistry of epoxidation of cyclic allylic alcohols. electronicsandbooks.com
This directing effect is a powerful tool in synthesis, allowing for the controlled formation of specific stereoisomers, which is of paramount importance in the synthesis of complex molecules such as natural products and pharmaceuticals.
Chemical Transformations and Reactivity Profiles of 3 Tert Butylcyclohex 2 En 1 Ol
Reactions of the Hydroxyl Group
The hydroxyl group, being a primary functional group, is the site of numerous chemical transformations. Its reactivity is influenced by its position on the cyclohexene (B86901) ring and the presence of the adjacent double bond and the bulky tert-butyl substituent.
The acid-catalyzed dehydration of 3-tert-butylcyclohex-2-en-1-ol is expected to proceed via an E1 mechanism. The reaction is initiated by the protonation of the hydroxyl group by an acid catalyst, such as sulfuric acid or phosphoric acid, to form a good leaving group, water. Subsequent loss of the water molecule generates a carbocation intermediate. The stability of this carbocation is a key factor in determining the reaction pathway. A base (such as the conjugate base of the acid or another alcohol molecule) then abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a new double bond.
Given the structure of this compound, the initial carbocation formed is secondary and allylic, which is stabilized by resonance. This carbocation can then lead to the formation of different diene products. The major product is typically the one that is most thermodynamically stable, often following Zaitsev's rule, which predicts the formation of the most substituted alkene. In this case, the formation of a conjugated diene system is highly favored due to its increased stability.
The potential products from the dehydration of this compound are 3-tert-butylcyclohexa-1,3-diene and 5-tert-butylcyclohexa-1,3-diene. The formation of the conjugated 3-tert-butylcyclohexa-1,3-diene is anticipated to be the major pathway.
Table 1: Predicted Products of Dehydration of this compound
| Reactant | Reagent | Conditions | Major Product | Minor Product |
| This compound | Conc. H₂SO₄ | Heat | 3-tert-Butylcyclohexa-1,3-diene | 5-tert-Butylcyclohexa-1,3-diene |
| This compound | Conc. H₃PO₄ | Heat | 3-tert-Butylcyclohexa-1,3-diene | 5-tert-Butylcyclohexa-1,3-diene |
The hydroxyl group of this compound can undergo various functional group interconversions, typical for secondary alcohols. These include oxidation, esterification, and etherification.
Oxidation: Oxidation of the secondary alcohol group in this compound would yield the corresponding α,β-unsaturated ketone, 3-tert-butylcyclohex-2-en-1-one (B101733). Common oxidizing agents for this transformation include pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions. The presence of the double bond requires mild oxidation conditions to avoid side reactions.
Esterification: The hydroxyl group can be converted into an ester through reaction with a carboxylic acid or its derivative (e.g., acid chloride, acid anhydride) in the presence of an acid catalyst. This reaction is a standard esterification process. The bulky tert-butyl group is not expected to significantly hinder this reaction as it is relatively distant from the reaction center.
Etherification: Formation of an ether can be achieved, for example, through the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base (like sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide.
Table 2: Examples of Functional Group Interconversions
| Reaction | Reagent(s) | Product |
| Oxidation | Pyridinium chlorochromate (PCC) | 3-tert-Butylcyclohex-2-en-1-one |
| Esterification | Acetic anhydride, pyridine | 3-tert-Butylcyclohex-2-en-1-yl acetate (B1210297) |
| Etherification | 1. NaH, 2. CH₃I | 3-tert-Butyl-1-methoxycyclohex-2-ene |
Reactions Involving the Carbon-Carbon Double Bond
The carbon-carbon double bond in this compound is a site of reactivity, particularly for addition and pericyclic reactions.
The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). wikipedia.org this compound, possessing allylic hydrogens, can potentially act as the ene component. The reaction involves the transfer of the allylic hydrogen to the enophile with a concomitant shift of the double bond. The stereochemistry of the ene reaction is often influenced by the steric bulk of the substituents. The bulky tert-butyl group would likely direct the approach of the enophile from the less hindered face of the molecule.
While this compound itself is not a diene for the Diels-Alder reaction, its dehydration product, 3-tert-butylcyclohexa-1,3-diene, is a suitable diene. This diene can then participate in [4+2] cycloaddition reactions with various dienophiles. The presence of the tert-butyl group on the diene can influence the regioselectivity and stereoselectivity of the Diels-Alder reaction, favoring the formation of specific isomers due to steric hindrance.
Reactivity of the tert-Butyl Substituent
The tert-butyl group is generally considered to be chemically inert under many reaction conditions due to the absence of alpha-hydrogens and the strength of the carbon-carbon single bonds. Its primary influence on the reactivity of this compound is steric and conformational. The bulky nature of the tert-butyl group can "lock" the cyclohexene ring into a preferred conformation, where the tert-butyl group occupies an equatorial position to minimize steric strain. fiveable.me This conformational locking can have a significant impact on the stereochemical outcome of reactions at the hydroxyl group and the double bond by dictating the trajectory of incoming reagents. While direct reactions involving the C-H bonds of the tert-butyl group are rare, under harsh conditions such as high temperatures or in the presence of strong oxidizing agents, fragmentation or rearrangement of the tert-butyl group could potentially occur, but such reactions are not typical for this substituent.
Rearrangement Reactions
The epoxide derived from this compound is a versatile intermediate for various transformations, including rearrangement reactions to afford valuable allylic alcohols. The enantioselective rearrangement of such meso-epoxides is a powerful strategy for accessing chiral building blocks.
While studies on the specific 3-tert-butylcyclohexene epoxide are limited, research on the parent cyclohexene oxide provides a strong model for the expected reactivity. The enantioselective rearrangement of cyclohexene oxide to (R)-2-cyclohexen-1-ol has been successfully achieved using chiral lithium amide bases. For example, the use of a bis-lithium amide derived from a chiral diamine can induce significant enantioselectivity in the deprotonation and subsequent rearrangement of the epoxide.
In a representative study, the rearrangement of cyclohexene oxide using a chiral lithium amide base yielded the corresponding allylic alcohol in good yield and with a notable enantiomeric excess. The steric bulk of the substituents on the chiral amine has been shown to be a critical factor in the level of enantioselection achieved.
The general scheme for this transformation is as follows:
Table 2: Enantioselective Rearrangement of Cyclohexene Oxide with a Chiral Base Data based on an analogous system.
| Substrate | Reagent | Product | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Cyclohexene Oxide | (R,R)-bis-Lithium Amide | (R)-2-Cyclohexen-1-ol | 68% | 76% |
The application of this methodology to the epoxide of 3-tert-butylcyclohexene would be expected to proceed with a high degree of regio- and stereoselectivity due to the directing influence of the tert-butyl group. The bulky substituent would likely favor the abstraction of a proton from the less hindered face of the epoxide, leading to a specific enantiomer of the resulting allylic alcohol.
Spectroscopic and Advanced Analytical Characterization of 3 Tert Butylcyclohex 2 En 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Analysis of both ¹H and ¹³C NMR spectra, along with advanced NMR techniques, allows for the unambiguous assignment of the structure of 3-tert-butylcyclohex-2-en-1-ol.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton, while the coupling constants (J) provide information about the dihedral angles between adjacent protons, which is crucial for stereochemical analysis.
Key expected signals include:
tert-Butyl Protons: A sharp singlet at approximately 0.9-1.1 ppm, integrating to nine protons. This signal is characteristic of the magnetically equivalent methyl protons of the tert-butyl group.
Vinylic Proton (H-2): A signal in the olefinic region, expected around 5.5-5.8 ppm. This proton is adjacent to the tert-butyl group and would likely appear as a multiplet or a broad singlet due to allylic coupling with the protons on C-4.
Carbinol Proton (H-1): The proton on the carbon bearing the hydroxyl group is expected to appear as a multiplet in the range of 4.1-4.3 ppm. Its multiplicity would be determined by its coupling to the adjacent protons on C-2 and C-6.
Cyclohexene (B86901) Ring Protons (H-4, H-5, H-6): These methylene (B1212753) protons would produce complex multiplets in the aliphatic region of the spectrum, typically between 1.5 and 2.5 ppm. The allylic protons on C-4 would be deshielded relative to the protons on C-5 and C-6.
Hydroxyl Proton (-OH): A broad singlet whose chemical shift can vary depending on concentration and solvent.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| -C(CH₃)₃ | ~1.05 | s (singlet) | N/A |
| H-1 | ~4.2 | m (multiplet) | - |
| H-2 | ~5.6 | m (multiplet) | Small allylic couplings |
| H-4, H-5, H-6 | ~1.5 - 2.5 | m (multiplet) | Complex geminal and vicinal couplings |
| -OH | Variable | br s (broad singlet) | N/A |
The ¹³C NMR spectrum provides information on the number of distinct carbon environments in the molecule. For this compound, ten unique carbon signals are expected.
tert-Butyl Carbons: Two signals are expected for the tert-butyl group: a quaternary carbon signal around 34-36 ppm and a methyl carbon signal around 28-30 ppm.
Olefinic Carbons: The carbon atoms of the double bond (C-2 and C-3) would resonate in the downfield region. The quaternary C-3, attached to the tert-butyl group, is expected around 145-150 ppm, while the C-2 methine is expected around 120-125 ppm.
Carbinol Carbon (C-1): The carbon atom bonded to the hydroxyl group is expected to have a chemical shift in the range of 65-70 ppm.
Aliphatic Carbons (C-4, C-5, C-6): The remaining methylene carbons of the cyclohexene ring would appear in the upfield region, typically between 20 and 40 ppm.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C(CH₃)₃ | ~35 |
| -C(CH₃)₃ | ~29 |
| C-1 (-CHOH) | ~68 |
| C-2 (=CH-) | ~123 |
| C-3 (=C<) | ~148 |
| C-4, C-5, C-6 (-CH₂-) | ~20-40 |
The relative stereochemistry of the hydroxyl and tert-butyl groups (cis or trans) can be determined using advanced NMR techniques.
Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments, such as NOESY or ROESY, can detect through-space interactions between protons that are in close proximity. For example, an NOE correlation between the carbinol proton (H-1) and the protons of the tert-butyl group would suggest a cis relationship between these two substituents. The absence of such a correlation would imply a trans relationship.
2D Correlation Spectroscopy (COSY): COSY spectra reveal proton-proton coupling relationships within the molecule, helping to trace the connectivity of the cyclohexene ring protons.
Vibrational Spectroscopy: Infrared (IR) Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands.
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretch (alcohol) | 3200-3600 | Broad, Strong |
| C-H stretch (sp³ aliphatic) | 2850-3000 | Medium-Strong |
| C=C stretch (alkene) | 1640-1680 | Weak-Medium |
| C-O stretch (alcohol) | 1000-1260 | Strong |
| =C-H bend (alkene) | 650-1000 | Medium |
The broad, strong absorption in the 3200-3600 cm⁻¹ region is a definitive indicator of the hydroxyl group. The C-H stretching vibrations of the tert-butyl group and the cyclohexene ring will appear just below 3000 cm⁻¹. The presence of the carbon-carbon double bond would be confirmed by a weak to medium absorption band around 1640-1680 cm⁻¹. A strong band for the C-O stretching of the secondary alcohol is also expected around 1050 cm⁻¹.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₁₀H₁₈O), the molecular weight is 154.25 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z = 154.
The fragmentation pattern is expected to be influenced by the functional groups present:
Loss of a methyl group ([M-15]⁺): A common fragmentation for compounds with a tert-butyl group is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation, which would result in a peak at m/z = 139.
Loss of the tert-butyl group ([M-57]⁺): Cleavage of the entire tert-butyl group would lead to a fragment at m/z = 97.
Loss of water ([M-18]⁺): Alcohols frequently undergo dehydration, leading to a peak at m/z = 136.
Retro-Diels-Alder reaction: The cyclohexene ring could potentially undergo a retro-Diels-Alder fragmentation, though this may be less favored than fragmentation driven by the substituents.
| m/z Value | Predicted Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 154 | [C₁₀H₁₈O]⁺ | Molecular Ion (M⁺) |
| 139 | [M - CH₃]⁺ | Loss of a methyl radical |
| 136 | [M - H₂O]⁺ | Loss of water |
| 97 | [M - C₄H₉]⁺ | Loss of a tert-butyl radical |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. This method could provide precise bond lengths, bond angles, and the conformation of the cyclohexene ring in the solid state. Furthermore, it would unambiguously establish the relative stereochemistry of the tert-butyl and hydroxyl groups.
However, obtaining a single crystal suitable for X-ray diffraction can be challenging for compounds that are liquids or oils at room temperature, which is often the case for molecules of this type. A search of the crystallographic literature did not yield a reported crystal structure for this compound. Therefore, while X-ray crystallography would be a powerful tool for its structural analysis, such data is not currently available.
Computational and Theoretical Investigations of 3 Tert Butylcyclohex 2 En 1 Ol
Conformational Analysis and Dynamics
The presence of a bulky tert-butyl group and sp2-hybridized centers in the cyclohexene (B86901) ring of 3-tert-butylcyclohex-2-en-1-ol introduces a complex interplay of forces that dictate its preferred three-dimensional structure. The analysis of its various conformations is crucial for understanding its reactivity and properties.
Investigation of Chair, Boat, and Sofa Conformations in Cyclohexenols
The cyclohexene ring, unlike the saturated cyclohexane (B81311) which predominantly adopts a chair conformation, can exist in several low-energy conformations, including half-chair, sofa (or envelope), and twist-boat forms. rsc.org The chair conformation in cyclohexanes is known to be the most stable due to minimized ring strain. researchgate.net However, the introduction of a double bond in cyclohexenols flattens a portion of the ring, leading to distinct conformational preferences.
In a closely related substituted cyclohexene, 2-(2-tert-butylcyclohex-3-enyl)propan-2-ol, X-ray analysis and theoretical calculations revealed a sofa conformation for the ring in the solid state. upenn.edu Computational studies on this molecule also identified a boat conformation as another energy minimum. upenn.edu For cis-1,4-di-tert-butylcyclohexane, the twist-boat conformation can be more stable than the chair form to accommodate the bulky substituents in more favorable equatorial-like positions. chemrxiv.orgmasterorganicchemistry.com This highlights that for highly substituted or strained cyclohexene systems, non-chair conformations can be significantly populated or even preferred. The stability of these conformations is a delicate balance of torsional strain, angle strain, and steric interactions.
Table 1: Common Conformations of Cyclohexene Rings
| Conformation | Description |
| Half-Chair | One part of the ring is planar due to the double bond, while the other part resembles a chair. This is often the most stable conformation for cyclohexene itself. |
| Sofa (Envelope) | Five carbon atoms are in a plane, with the sixth atom out of the plane. upenn.edu |
| Twist-Boat | A flexible conformation that can relieve steric strain, particularly in highly substituted systems. chemrxiv.orgmasterorganicchemistry.com |
Steric and Electronic Influences of the tert-Butyl Group on Ring Conformation
The tert-butyl group is exceptionally bulky and exerts a profound steric influence on the conformation of the ring to which it is attached. wikipedia.org In saturated cyclohexane systems, a substituent generally prefers the equatorial position to avoid destabilizing 1,3-diaxial interactions. masterorganicchemistry.com The large size of the tert-butyl group makes its preference for the equatorial position so strong that it is often used as a "conformational lock," effectively preventing ring flipping. ubc.ca
In this compound, the tert-butyl group at the C3 position, adjacent to the double bond, dictates the conformational equilibrium. Its preference is to occupy a pseudo-equatorial position to minimize steric clashes with the rest of the ring. However, studies on analogous systems have shown that under certain strained conditions, a tert-butyl group can be forced into a pseudo-axial orientation. upenn.edu For instance, in 2-(2-tert-butylcyclohex-3-enyl)propan-2-ol, the crystal structure reveals a sofa conformation where the tert-butyl group occupies a pseudo-axial position. upenn.edu
Recent research has also demonstrated that adjacent small, strained rings, such as a spirocyclopropane, can dramatically alter conformational preferences, making an axial orientation for a tert-butyl group surprisingly favorable. researchgate.net This effect is attributed to a combination of increased torsional strain in the equatorial position and stabilizing hyperconjugative effects. researchgate.net While this compound does not have a spiro ring, this finding underscores that the electronic effects of neighboring groups can significantly modulate the steric demands of the tert-butyl group. researchgate.net The electronic influence of the tert-butyl group itself is often considered minimal, primarily acting through hyperconjugation, but its steric dominance is the key factor in determining the ring's conformation. nih.gov
Quantification of A-Values and Conformational Equilibria
The conformational preference of a substituent on a cyclohexane ring is quantified by its A-value, which represents the Gibbs free energy difference (ΔG) between the axial and equatorial conformers. ubc.carsc.org A larger A-value signifies a stronger preference for the equatorial position. rsc.org The tert-butyl group has one of the largest A-values, typically cited as approximately 4.9 to >4.5 kcal/mol in cyclohexane systems. rsc.orgescholarship.org This high value means that the concentration of the axial conformer at equilibrium is negligible. rsc.org
It is important to note that A-values are determined for monosubstituted cyclohexanes and serve as a measure of steric bulk. ubc.caucl.ac.uk In the this compound system, the standard A-value for a tert-butyl group is not directly applicable due to the presence of the double bond and the hydroxyl group, which alter the geometry and electronic nature of the ring. The flattened ring in cyclohexenol (B1201834) changes the nature of axial and equatorial positions to pseudo-axial and pseudo-equatorial, and the associated steric interactions are different from those in a cyclohexane chair. However, the fundamental principle remains: the bulky tert-butyl group will strongly favor the pseudo-equatorial orientation to minimize steric strain. DFT calculations on related systems have been used to compute the energy differences between conformers, providing a theoretical equivalent to the A-value for more complex molecules. researchgate.net
Table 2: Selected A-Values for Substituents in Cyclohexane
| Substituent | A-Value (kcal/mol) |
| -F | 0.24 escholarship.org |
| -Cl | 0.4 escholarship.org |
| -Br | 0.2-0.7 escholarship.org |
| -OH | 0.6 (0.9 in H-bonding solvents) escholarship.org |
| -CH₃ | 1.8 escholarship.org |
| -CH₂CH₃ | 2.0 escholarship.org |
| -CH(CH₃)₂ | 2.2 escholarship.org |
| -C(CH₃)₃ | >4.5 escholarship.org |
| -C₆H₅ | 3.0 escholarship.org |
| -CN | 0.2 escholarship.org |
Quantum Chemical Calculations
Quantum chemical calculations have become indispensable tools for investigating the properties of molecules like this compound at a detailed level. academie-sciences.fr These methods allow for the calculation of geometric structures, relative energies of conformers, and electronic properties with increasing accuracy.
Density Functional Theory (DFT) Studies of Geometric and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. It offers a good balance between computational cost and accuracy, making it suitable for relatively large molecules like this compound. Functionals such as B3LYP and M06-2X are commonly employed for these types of investigations. researchgate.netucl.ac.uk
A study on the closely related compound, 2-(2-tert-butylcyclohex-3-enyl)propan-2-ol, utilized DFT calculations at the B3LYP/6-31G* level of theory. upenn.edu These calculations identified two energy minima: a sofa conformation with pseudo-axial substituents and a boat conformation with equatorial substituents. upenn.edu The sofa conformation, which was also observed in the crystal structure, was found to be significantly more stable, with the boat conformation being 17.4 kcal/mol higher in energy. upenn.edu Such calculations provide crucial insights into the relative stabilities of different conformers and help rationalize experimental observations. DFT calculations are also used to analyze the geometric parameters (bond lengths, bond angles, dihedral angles) and the electronic properties, such as the distribution of electron density and the energies of molecular orbitals.
Table 3: Example of DFT Calculation Results for a Related Cyclohexenol
| Property | Finding for 2-(2-tert-butylcyclohex-3-enyl)propan-2-ol | Method | Reference |
| Stable Conformations | Sofa and Boat | B3LYP/6-31G | upenn.edu |
| Energy Difference | Sofa is 17.4 kcal/mol more stable than Boat | B3LYP/6-31G | upenn.edu |
| Solid-State Conformation | Sofa with pseudo-axial substituents | X-ray analysis | upenn.edu |
Ab Initio Methods for Energy Minimization and Stability
Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide systematically improvable accuracy, albeit at a higher computational cost than DFT.
These methods are employed for high-accuracy energy calculations, geometry optimizations, and the determination of reaction pathways. For a molecule like 3-tert-butylcyclohexene, ab initio calculations within the framework of time-dependent density-functional theory (TDDFT) have been used to predict its absorption spectra. Such studies perform careful convergence tests with respect to the basis set and other computational parameters to ensure the reliability of the results. For conformational analysis, ab initio methods can be used to calculate the relative energies of different conformers (e.g., chair, boat, sofa) to determine the global minimum energy structure and the energy barriers for interconversion between them. These calculations confirm the significant steric strain induced by an axial or pseudo-axial tert-butyl group and quantify the energetic preference for conformations that place this bulky group in a less hindered pseudo-equatorial position.
Analysis of Hyperconjugative and Torsional Interactions
Computational analysis of this compound reveals a complex interplay of hyperconjugative and torsional interactions that dictate its conformational preferences and reactivity. The half-chair conformation of the cyclohexene ring, combined with the bulky tert-butyl group and the allylic hydroxyl group, creates a unique stereoelectronic environment.
Hyperconjugative Interactions:
Hyperconjugation, the interaction of electrons in a filled orbital (typically a σ-bond) with an adjacent empty or partially filled anti-bonding orbital (σ* or π), plays a crucial role in the stability of this compound. Natural Bond Orbital (NBO) analysis is a powerful computational tool used to quantify these interactions. nih.govaiu.eduwisc.edu In allylic systems, significant hyperconjugation occurs between the C-H or C-C σ bonds of the alkyl substituents and the π anti-bonding orbital of the C=C double bond. This delocalization of electron density stabilizes the molecule.
In this compound, the σ orbitals of the C-C bonds of the tert-butyl group can overlap with the π* orbital of the cyclohexene ring. This interaction is most effective when the bonds are properly aligned, influencing the preferred rotational conformation of the tert-butyl group. Furthermore, the oxygen atom of the hydroxyl group, with its lone pairs, can participate in hyperconjugative interactions with adjacent σ* orbitals, a phenomenon that can influence C-O bond length and reactivity. researchgate.net Studies on similar allylic and benzylic systems have shown that the extent of this delocalization has a significant impact on radical stability. acs.orgresearchgate.net In related substituted cyclohexanes, hyperconjugative effects have been shown to influence conformational equilibria. hw.ac.ukresearchgate.net
Torsional Interactions:
Torsional strain arises from the repulsion between electron clouds in bonds on adjacent atoms. openochem.org In this compound, several torsional interactions are critical:
Allylic Strain (A1,3 Strain): This is a key factor in determining the conformation around the C1-C2 bond. The interaction between the substituent at C1 (the hydroxyl group) and the substituent at C3 (the tert-butyl group) with the vinylic hydrogen at C2 dictates the preferred orientation of the hydroxyl group. To minimize this strain, the molecule will adopt a conformation where the smallest substituent is eclipsed with the double bond. wikipedia.org
1,3-Diaxial-like Interactions: In the half-chair conformation, substituents can be in pseudo-axial or pseudo-equatorial positions. The bulky tert-butyl group strongly prefers a pseudo-equatorial orientation to avoid severe steric clashes with the axial-like hydrogens on the same side of the ring. saskoer.carsc.org The orientation of the hydroxyl group (pseudo-axial vs. pseudo-equatorial) is more flexible and is influenced by a balance of allylic strain and other steric interactions. wikipedia.orgsaskoer.ca
The interplay between minimizing torsional strain (especially from the bulky tert-butyl group) and maximizing stabilizing hyperconjugative interactions determines the lowest energy conformation of the molecule. Computational studies on related systems, such as spirocyclopropyl-substituted cyclohexanes, have demonstrated that in certain cases, the combination of torsional and hyperconjugative effects can lead to surprising conformational preferences, even forcing a large group like a tert-butyl into an axial position. researchgate.net
Molecular Modeling and Simulation
Molecular modeling techniques, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the physicochemical properties and reactivity of this compound. sapub.org These computational methods allow for the calculation of a wide range of molecular descriptors that correlate with experimental observations.
Predicting Molecular Properties:
By solving the electronic structure of the molecule, computational models can predict properties such as:
Optimized Geometry: Bond lengths, bond angles, and dihedral angles for the most stable conformers.
Thermodynamic Properties: Enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and heat capacity (Cp).
Spectroscopic Properties: While not the focus here, it's noteworthy that NMR chemical shifts and vibrational frequencies can also be predicted to aid in structure elucidation.
The following table presents a set of predicted properties for a related compound, 1-methyl-3-tert-butyl-cyclohexanol, calculated using the Joback and Crippen methods, illustrating the type of data that can be generated through predictive modeling. chemeo.com
| Property | Predicted Value | Unit | Method |
| ΔfG° | -80.99 | kJ/mol | Joback |
| ΔfH°gas | -382.13 | kJ/mol | Joback |
| ΔvapH° | 54.43 | kJ/mol | Joback |
| logPoct/wat | 2.974 | - | Crippen |
| Tboil | 555.15 | K | Joback |
This interactive table showcases predicted properties for a structurally similar compound, demonstrating the capabilities of predictive modeling.
Predicting Reactivity:
Computational models can also provide insights into the chemical reactivity of this compound. Analysis of the frontier molecular orbitals (HOMO and LUMO) can identify the likely sites for nucleophilic and electrophilic attack. Furthermore, calculated parameters such as electrostatic potential maps can visualize electron-rich and electron-poor regions of the molecule, predicting how it will interact with other reagents. For instance, the reactivity of allylic alcohols in transition metal-catalyzed reactions, such as carboxylation or amination, can be modeled to understand the influence of ligands and reaction conditions on the outcome. bohrium.commdpi.com DFT calculations have been used to rationalize the preference for 1,2- versus 1,4-reduction in related enone systems, highlighting the role of steric hindrance from the tert-butyl group. nsf.gov
One of the most powerful applications of molecular simulation is the elucidation of reaction mechanisms by locating and characterizing transition states. ims.ac.jprsc.orgmit.edue3s-conferences.org For reactions involving this compound, computational methods can map the entire potential energy surface, from reactants to products, identifying the lowest energy pathway.
Simulating Reaction Pathways:
This involves calculating the energies of reactants, intermediates, transition states, and products. For example, in the epoxidation of a cyclic allylic alcohol, a reaction highly relevant to this compound, DFT calculations can be used to model the approach of the oxidizing agent (e.g., a peroxy acid) to the double bond. researchgate.net These simulations can determine the facial selectivity of the reaction, i.e., whether the epoxide is formed on the same side (syn) or the opposite side (anti) as the hydroxyl group. Studies on 2-cyclohexen-1-ol (B1581600) have shown that the syn-directing effect of the hydroxyl group is due to a stabilizing hydrogen-bonding interaction in the transition state. wikipedia.orgresearchgate.net The bulky tert-butyl group in the 3-position would sterically hinder one face of the double bond, a factor that would be explicitly modeled in such simulations.
Characterizing Transition States:
A transition state is a first-order saddle point on the potential energy surface. Its structure provides a snapshot of the bond-breaking and bond-forming processes. Computational methods not only determine the geometry of the transition state but also its energy, which corresponds to the activation energy of the reaction. This allows for the prediction of reaction rates and the understanding of how catalysts or substituents influence these rates. mdpi.com
The following table summarizes key findings from a DFT study on the epoxidation of 2-cyclohexen-1-ol with peroxyformic acid (PFA), which serves as a model for understanding potential reactions of this compound. researchgate.net
| Reaction | Transition State | Key Finding |
| Epoxidation of pseudoequatorial 2-cyclohexen-1-ol | syn,exo-TS | Stabilized by H-bond between PFA and the -OH group. This is the favored pathway. |
| Epoxidation of pseudoequatorial 2-cyclohexen-1-ol | anti,exo-TS | Higher in energy than the syn-TS, leading to lower abundance of the anti-epoxide. |
| Epoxidation of pseudoaxial 2-cyclohexen-1-ol | syn,exo-TS | Also favored over the anti pathway, but the syn-selectivity is less pronounced than for the pseudoequatorial conformer. |
This interactive table presents results from a computational study on a model system, illustrating how simulations can elucidate reaction mechanisms and selectivity.
By applying these computational techniques, researchers can gain a detailed, atomistic understanding of the chemical behavior of this compound, guiding synthetic efforts and the design of new catalysts and reactions. researchgate.netnih.gov
Applications of 3 Tert Butylcyclohex 2 En 1 Ol in Advanced Organic Synthesis
Chiral Building Blocks and Intermediates
Chiral building blocks are essential components in the asymmetric synthesis of enantiomerically pure compounds, particularly in the pharmaceutical and agrochemical industries. The enantiomers of 3-tert-butylcyclohex-2-en-1-ol, with a stereocenter at the hydroxyl-bearing carbon, can serve as valuable starting materials for the synthesis of a variety of complex chiral molecules.
While specific examples of the direct incorporation of this compound into the total synthesis of complex natural products are not extensively documented in the literature, the utility of chiral cyclohexene (B86901) and cyclohexane (B81311) derivatives as versatile building blocks is well-established. elsevierpure.com These carbocyclic units are common motifs in a wide range of natural products, and their synthesis in an enantiomerically pure form is a key challenge. elsevierpure.com Chiral allylic alcohols, such as the enantiomers of this compound, are valuable precursors for introducing functionality and controlling stereochemistry in the synthesis of these complex targets. The allylic alcohol moiety can be readily transformed into other functional groups, such as epoxides, diols, and amino alcohols, which are common features in natural products.
The general strategy involves leveraging the existing stereocenter of the chiral building block to induce stereoselectivity in subsequent reactions, thereby building up the complexity of the molecule in a controlled manner. For instance, the hydroxyl group can direct epoxidation or cyclopropanation reactions to a specific face of the double bond. The bulky tert-butyl group would be expected to further influence the stereochemical outcome of such transformations by sterically shielding one face of the molecule.
The enantiomers of this compound are valuable precursors for a variety of asymmetric synthetic transformations. The allylic alcohol functionality is a versatile handle for a range of stereoselective reactions, including Sharpless asymmetric epoxidation, directed hydroboration, and transition metal-catalyzed allylic substitution reactions.
(R)-Cyclohex-2-enol, a related and less sterically hindered analogue, is recognized as a valuable building block in organic synthesis. researchgate.netresearchgate.net Various methods have been developed for its asymmetric synthesis, highlighting the importance of chiral cyclohexenol (B1201834) derivatives. researchgate.netresearchgate.net These methods include the enantioselective deprotonation of cyclohexene oxide by chiral lithium amides, asymmetric hydrosilylation of 2-cyclohexen-1-one, and enantioselective hydroboration of 1,3-cyclohexadiene. researchgate.netresearchgate.net Similar strategies could potentially be adapted for the synthesis of enantiomerically enriched this compound.
Once obtained in enantiopure form, this chiral allylic alcohol can be employed in reactions where the stereocenter directs the formation of new stereocenters. For example, in a directed epoxidation, the hydroxyl group can coordinate to the reagent, delivering the oxidant to one face of the alkene and resulting in a single diastereomer of the corresponding epoxy alcohol. The presence of the large tert-butyl group would likely enhance the facial selectivity of such reactions.
Table 1: Potential Asymmetric Transformations Utilizing this compound
| Transformation | Reagents | Potential Product | Stereochemical Control |
| Directed Epoxidation | m-CPBA, Ti(Oi-Pr)₄, (+)-DET | Chiral Epoxy Alcohol | The existing hydroxyl group and chiral catalyst direct the epoxidation to a specific face of the double bond. |
| Directed Hydroboration | BH₃, then H₂O₂, NaOH | Chiral Diol | The hydroxyl group directs the boron reagent to the syn face of the molecule. |
| Allylic Substitution | Pd(0) catalyst, chiral ligand, nucleophile | Chiral Allylic Amine/Ether/etc. | The stereochemistry of the starting material influences the stereochemical outcome of the substitution. |
Design of Novel Scaffolds for Chemical Research
The rigid framework and the sterically demanding tert-butyl group of this compound make it an interesting scaffold for the design of novel molecules in chemical research, particularly in the development of new ligands for catalysis and in studies of reaction mechanisms.
Poly-ene systems, which are molecules containing multiple carbon-carbon double bonds, are important structural motifs in many natural products and functional materials. wikipedia.org While there is no direct evidence in the reviewed literature for the use of this compound in the synthesis of poly-enes, its structure suggests potential applications in this area. The allylic alcohol functionality can be converted into a leaving group, which can then be eliminated to form a diene. Further functionalization and elimination steps could, in principle, lead to the formation of extended conjugated systems.
The synthesis of such poly-ene systems often involves cascade reactions, where multiple carbon-carbon bonds are formed in a single operation. The rigid conformation of the 3-tert-butylcyclohexene scaffold could be advantageous in controlling the stereochemistry of such cascade reactions, leading to the formation of specific isomers of the poly-ene products.
The most significant feature of this compound in molecular design is undoubtedly the presence of the bulky tert-butyl group. This group exerts a profound steric influence on the conformation of the cyclohexene ring and on the reactivity of the neighboring functional groups.
The tert-butyl group is known to "lock" the conformation of a cyclohexane ring, strongly favoring a chair conformation where it occupies an equatorial position to minimize steric strain. nsf.gov In a monosubstituted cyclohexane, the energy difference between the equatorial and axial conformations for a tert-butyl group is significant, effectively preventing ring flipping at normal temperatures. nsf.gov This conformational locking has important implications for the stereochemical outcome of reactions, as it holds other substituents in fixed axial or equatorial positions.
In the case of this compound, the cyclohexene ring adopts a half-chair or sofa conformation. The tert-butyl group at the 3-position will strongly influence the equilibrium between the possible half-chair conformations, favoring the one where it occupies a pseudo-equatorial position. This conformational preference will, in turn, dictate the facial accessibility of the double bond and the reactivity of the allylic alcohol.
The steric hindrance provided by the tert-butyl group can be strategically employed to direct the approach of reagents to a specific face of the molecule, leading to high levels of stereoselectivity in reactions such as additions, epoxidations, and cyclopropanations. Furthermore, the steric bulk can influence the regioselectivity of reactions by blocking access to certain reactive sites. This steric directing effect is a powerful tool in the design of complex molecules with multiple stereocenters.
Table 2: Comparison of Steric A-Values for Common Substituents on a Cyclohexane Ring
| Substituent | A-Value (kcal/mol) |
| -CH₃ (Methyl) | 1.7 |
| -CH₂CH₃ (Ethyl) | 1.75 |
| -CH(CH₃)₂ (Isopropyl) | 2.2 |
| -C(CH₃)₃ (tert-Butyl) | ~5.0 |
The A-value represents the difference in Gibbs free energy between the axial and equatorial conformations of a monosubstituted cyclohexane. A higher A-value indicates a stronger preference for the equatorial position.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-tert-Butylcyclohex-2-en-1-ol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclohexene derivatives with tert-butyl substituents. For example, transmetallation of allyltin intermediates (as seen in analogous compounds) can generate stereoselective products . Reaction optimization should consider temperature (e.g., 0–25°C), solvent polarity (e.g., dichloromethane vs. THF), and catalysts (e.g., tin(IV) chloride). Yields >80% are achievable with controlled stoichiometry and inert atmospheres .
Q. How is 3-tert-Butylcyclohex-2-en-1-ol characterized using spectroscopic techniques?
- Methodological Answer : Key characterization tools include:
- ¹H/¹³C NMR : Peaks for the cyclohexene ring (δ ~5.6 ppm for olefinic protons) and tert-butyl group (δ ~1.1 ppm for nine equivalent protons) .
- IR Spectroscopy : O-H stretch (~3400 cm⁻¹) and C=C stretch (~1650 cm⁻¹) confirm the alcohol and cyclohexene moieties .
- GC-MS : Retention time and fragmentation patterns (e.g., loss of H₂O or tert-butyl group) validate purity and structure .
Q. What safety protocols are critical when handling 3-tert-Butylcyclohex-2-en-1-ol in the lab?
- Methodological Answer : Based on structurally similar alcohols (e.g., 3-butyn-2-ol), prioritize:
- Ventilation : Use fume hoods to avoid inhalation (flammable liquid, H226) .
- PPE : Nitrile gloves and safety goggles to prevent skin/eye irritation (H315, H319) .
- Waste Disposal : Segregate as hazardous organic waste (H412) to mitigate aquatic toxicity .
Advanced Research Questions
Q. How does the stereochemistry of 3-tert-Butylcyclohex-2-en-1-ol influence its reactivity in Diels-Alder reactions?
- Methodological Answer : The axial vs. equatorial position of the tert-butyl group affects steric hindrance. For example:
- Axial tert-butyl : Enhances endo selectivity in Diels-Alder reactions by stabilizing transition states via van der Waals interactions .
- Equatorial tert-butyl : Reduces steric clash, favoring exo products. Computational modeling (e.g., DFT) can predict regioselectivity .
Q. What strategies resolve contradictions in NMR data for 3-tert-Butylcyclohex-2-en-1-ol derivatives?
- Methodological Answer : Conflicting NMR signals may arise from dynamic processes (e.g., ring flipping). Solutions include:
- Variable Temperature NMR : Freeze conformational changes at low temperatures (e.g., -40°C) to isolate distinct signals .
- 2D NMR (COSY, NOESY) : Correlate proton environments and spatial proximities to assign stereochemistry .
Q. How do solvent effects modulate the tautomeric equilibrium of 3-tert-Butylcyclohex-2-en-1-ol in acidic/basic conditions?
- Methodological Answer : Polar aprotic solvents (e.g., DMSO) stabilize the enol form via hydrogen bonding, while nonpolar solvents (e.g., hexane) favor the keto form. pH titration (UV-Vis or ¹H NMR) quantifies equilibrium constants (Keq) .
Key Research Considerations
- Isomer Separation : Use preparative HPLC or fractional crystallization to isolate cis/trans isomers .
- Data Reproducibility : Cross-validate spectral data with NIST databases to ensure accuracy .
- Ethical Reporting : Disclose solvent purity, instrument calibration, and statistical methods (e.g., error bars for yield data) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
